molecular formula C17H12N2O4S2 B11624696 (5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624696
M. Wt: 372.4 g/mol
InChI Key: ZTWBCEZQPRYIGY-NTEUORMPSA-N
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Description

(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a benzylidene compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential antimicrobial and anti-inflammatory properties. It can be used in the development of new antibiotics or anti-inflammatory drugs.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It may inhibit the growth of cancer cells by interfering with specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example, its anticancer activity may be due to its ability to inhibit enzymes involved in cell proliferation. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-ones: These compounds share the thiazolidinone core structure and have similar biological activities.

    Benzylidene derivatives: Compounds with benzylidene groups often exhibit antimicrobial and anticancer properties.

Uniqueness

(5E)-3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo and benzylidene moieties, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9+

InChI Key

ZTWBCEZQPRYIGY-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S

Origin of Product

United States

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